Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate hydrochloride
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Overview
Description
Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is an alanine derivative and is commonly used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method offers convenience, mild reaction conditions, and good to excellent yields . The reaction can be summarized as follows:
Starting Material: The corresponding amino acid.
Reagents: Methanol and trimethylchlorosilane.
Conditions: Room temperature reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The flow process is more efficient, versatile, and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and peptide synthesis.
Biology: The compound is used in studies related to amino acid metabolism and protein synthesis.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate hydrochloride involves its role as an amino acid derivative. It influences the secretion of anabolic hormones, supplies fuel during exercise, and prevents exercise-induced muscle damage . The compound interacts with various molecular targets and pathways involved in amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride: Another alanine derivative with similar properties and applications.
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate: A related compound with a similar structure and function.
Uniqueness
Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate hydrochloride is unique due to its specific structure and the presence of the tert-butoxycarbonyl group, which provides stability and versatility in various chemical reactions. Its role as an amino acid derivative makes it valuable in scientific research and industrial applications.
Properties
CAS No. |
1093192-08-5 |
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Molecular Formula |
C11H23ClN2O4 |
Molecular Weight |
282.76 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C11H22N2O4.ClH/c1-10(2,3)17-9(15)13-11(4,5)7(12)8(14)16-6;/h7H,12H2,1-6H3,(H,13,15);1H/t7-;/m1./s1 |
InChI Key |
HIDTXISDBPYRSR-OGFXRTJISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)[C@@H](C(=O)OC)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(C(=O)OC)N.Cl |
Origin of Product |
United States |
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